1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a piperazine ring substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 3,4-dimethylphenyl group and the 2-methoxy-4,5-dimethylbenzenesulfonyl group. This can be achieved through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: Lacks the methoxy-dimethylbenzenesulfonyl group.
4-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperazine: Lacks the 3,4-dimethylphenyl group.
Uniqueness
1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and the 2-methoxy-4,5-dimethylbenzenesulfonyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-18(4)17(3)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJWWXAIKGKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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